N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a methoxy group and a benzyl moiety, contributing to its potential pharmacological properties. The structural complexity of this compound suggests it may interact with various biological pathways, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods, including condensation reactions and reductive amination techniques. These methods utilize readily available starting materials, such as substituted benzaldehydes and amines, to achieve the desired product.
N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine is classified as an aromatic amine and falls under the broader category of heterocyclic compounds due to the presence of a benzodiazole ring. Its structural formula can be represented as , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine typically involves a multi-step process:
For instance, one method involves heating 2-methyl-1H-benzodiazole with 4-methoxybenzaldehyde under acidic conditions, followed by reduction with sodium borohydride in methanol. The reaction can be monitored using thin-layer chromatography to ensure completion.
The molecular structure of N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine features:
The three-dimensional arrangement allows for various interactions with biological targets.
The molecular weight of N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine is approximately 286.34 g/mol. The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure.
N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine can participate in several chemical reactions:
For example, electrophilic substitution could be achieved by treating the compound with halogens or electrophilic reagents under specific conditions to yield halogenated derivatives.
The mechanism of action for N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine is not fully elucidated but is believed to involve interaction with specific receptors or enzymes within biological systems.
Data from preliminary studies suggest that compounds within this class may exhibit activity against certain cancer cell lines and bacterial strains by modulating signaling pathways or inhibiting enzyme activity.
N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine is expected to have:
The solubility profile indicates that this compound may be lipophilic due to its aromatic structures and methoxy group, impacting its bioavailability and pharmacokinetics.
Relevant data includes:
N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine has potential applications in:
This compound's diverse applications highlight its importance in ongoing research within medicinal chemistry and pharmacology.
Benzimidazole represents a privileged scaffold in medicinal chemistry due to its versatile bioisosteric properties, structural similarity to naturally occurring nucleotides, and capacity for diverse chemical modifications. The core structure consists of a fused benzene and imidazole ring system, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine (CAS 1157739-20-2) exemplifies a strategically functionalized benzimidazole derivative with enhanced pharmacological potential. Its molecular architecture features a 2-methylbenzimidazole core linked via an amine group to a 4-methoxybenzyl substituent (molecular formula C₁₆H₁₇N₃O, molecular weight 267.33 g/mol) [1] [5] [8]. The 4-methoxybenzyl group enhances lipophilicity and membrane permeability, while the methyl group at position 2 stabilizes the tautomeric form essential for target engagement. This compound's physicochemical profile, characterized by moderate lipophilicity and hydrogen-bonding capability (SMILES: CC1=NC2=CC(NCC3=CC=C(OC)C=C3)=CC=C2N1), aligns with drug-like properties critical for antimicrobial agent development [1] [5].
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 1157739-20-2 | [1] [8] |
Molecular Formula | C₁₆H₁₇N₃O | [1] [5] |
Molecular Weight | 267.33 g/mol | [1] |
MDL Number | MFCD12598214 | [1] |
SMILES | CC1=NC2=CC(NCC3=CC=C(OC)C=C3)=CC=C2N1 | [5] [8] |
Predicted CCS (Ų) [M+H]+ | 160.6 | [5] |
Storage Conditions | Cold-chain transportation recommended | [1] |
Substituted benzimidazoles demonstrate broad-spectrum activity against clinically significant drug-resistant pathogens through novel mechanisms of action. The structural flexibility of the benzimidazole nucleus allows for targeted modifications that overcome conventional resistance mechanisms, including efflux pumps and enzymatic degradation. N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine exemplifies this potential through its predicted activity against Mycobacterium tuberculosis (KasA inhibitor) and Staphylococcus aureus (thymidylate kinase inhibitor), two pathogens with alarming multidrug-resistant (MDR) strains [1] [10]. Against M. tuberculosis, benzimidazole derivatives disrupt mycolic acid biosynthesis – an essential cell wall component lacking in mammalian cells – providing selectivity advantages. For Gram-positive pathogens like MRSA (methicillin-resistant S. aureus), substituted benzimidazoles inhibit enzymes crucial for DNA synthesis and cell division, such as thymidylate kinase (TMPK), which is absent in mammalian cells [7] [10]. This dual-targeting potential positions benzimidazoles as promising scaffolds for overcoming resistance mechanisms that plague conventional antibiotics. The specific structural features of this compound – the hydrogen bond-donating amine linker and electron-donating methoxy group – likely facilitate interactions with conserved residues in these bacterial targets, potentially bypassing common mutation-based resistance pathways [1] [10].
The selection of KasA and thymidylate kinase (SaTMPK) as molecular targets reflects a strategic approach to combat drug-resistant tuberculosis and staphylococcal infections through essential, conserved bacterial enzymes.
Mycobacterium tuberculosis KasA: This β-ketoacyl-acyl carrier protein synthase is a key enzyme in the type II fatty acid synthase (FAS-II) system responsible for elongating meromycolate chains during mycolic acid biosynthesis. Mycolic acids form an impermeable barrier essential for M. tuberculosis viability, virulence, and persistence within macrophages [3] . KasA inhibition disrupts cell wall integrity, leading to bacterial death and enhanced susceptibility to host defenses. Crucially, KasA is distinct from the InhA enzyme targeted by first-line drug isoniazid, making it effective against isoniazid-resistant strains. Structural studies confirm KasA possesses druggable binding pockets amenable to inhibition by small molecules, including benzimidazole derivatives [3] . The indazole sulfonamide GSK3011724A exemplifies KasA inhibitors with potent in vivo efficacy, validating this target clinically . N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine shares structural similarities with known KasA inhibitors, particularly in its planar benzimidazole core and hydrogen-bonding substituents, suggesting potential target engagement through competitive inhibition at the malonyl-acceptor site [3] .
Staphylococcus aureus Thymidylate Kinase (SaTMPK): This ATP-dependent enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a rate-limiting step in DNA synthesis. SaTMPK is essential for replication in S. aureus but absent in mammalian cells, providing an excellent selectivity window [7] [10]. Inhibition halts DNA biosynthesis, exerting bactericidal effects against quiescent and actively dividing MRSA. Recent structure-based drug discovery efforts have identified benzimidazole derivatives as potent SaTMPK inhibitors through virtual screening and molecular dynamics simulations [6] [10]. The benzimidazole nucleus facilitates π-stacking with conserved Phe residues in the dTMP binding pocket, while the 4-methoxybenzyl group may occupy a hydrophobic subpocket adjacent to the active site [10]. The structural features of N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine align with pharmacophore models for SaTMPK inhibition, suggesting potential dual-targeting capability against both KasA and SaTMPK [1] [10].
Table 2: Comparative Analysis of Bacterial Enzyme Targets for Benzimidazole Derivatives
Target Enzyme | Bacterial Pathogen | Biological Function | Therapeutic Rationale | Benzimidazole Binding Interactions |
---|---|---|---|---|
KasA | Mycobacterium tuberculosis | β-ketoacyl synthase for mycolic acid elongation | Essential for cell wall integrity; novel mechanism vs. MDR-TB | Competitive inhibition at malonyl binding site |
Thymidylate Kinase (TMPK) | Staphylococcus aureus | dTMP → dTDP phosphorylation for DNA synthesis | Essential for replication; effective against MRSA | π-stacking with Phe residues; hydrophobic subpocket binding |
Structure-Activity Relationship (SAR) Insights: Preliminary SAR analysis of this benzimidazole derivative reveals critical structural determinants for target engagement:
Structural Feature | Potential Role in Target Engagement | Target Relevance |
---|---|---|
2-Methyl Group | Tautomer stabilization; enhanced hydrophobic contact | KasA substrate tunnel; SaTMPK hydrophobic subpocket |
5-Amino Linker (NH) | Hydrogen bond donation to catalytic residues | KasA catalytic triad; SaTMPK phosphate-binding region |
4-Methoxybenzyl Moiety | Membrane penetration; hydrophobic interactions; H-bond acceptor | KasA allosteric site; SaTMPK dTMP-binding region |
Planar Benzimidazole Core | π-π stacking with aromatic residues in binding sites | Conserved Phe/Tyr in both KasA and SaTMPK |
Concluding Remarks
The strategic functionalization of benzimidazole scaffolds, exemplified by N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine, represents a promising approach for developing novel antimicrobial agents against drug-resistant pathogens. By targeting essential bacterial enzymes with distinct mechanisms from current antibiotics – particularly KasA in M. tuberculosis and SaTMPK in S. aureus – such compounds offer potential to overcome existing resistance mechanisms. Future research should prioritize structural characterization of target-inhibitor complexes and in vitro validation of inhibitory activity to advance these molecules through the drug discovery pipeline.
Compound Name:N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: